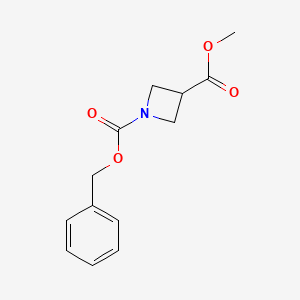

1-Benzyl 3-methyl azetidine-1,3-dicarboxylate

説明

1-Benzyl 3-methyl azetidine-1,3-dicarboxylate (CAS: 757239-60-4) is a four-membered azetidine ring derivative functionalized with benzyl and methyl ester groups at positions 1 and 3, respectively. This compound serves as a versatile intermediate in asymmetric synthesis, particularly in the preparation of spirocyclic amines and pharmacologically active molecules . Its synthesis typically involves reactions with N-sulfinyl aldimines under basic conditions (e.g., LiHMDS in THF), yielding high enantiomeric purity .

特性

IUPAC Name |

1-O-benzyl 3-O-methyl azetidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-17-12(15)11-7-14(8-11)13(16)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBHUIMZBSWWCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662583 | |

| Record name | 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757239-60-4 | |

| Record name | 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

The primary targets of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing.

Mode of Action

The exact mode of action of This compound It is known that this compound can be readily functionalized via enolization at the 3-position in the presence of lda.

Biochemical Pathways

The biochemical pathways affected by This compound It is known that this compound is used as a building block in the synthesis of azaspiro[3.4]octanes, suggesting that it may play a role in the synthesis of these complex organic compounds.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound As such, the impact of these properties on the bioavailability of this compound is currently unknown.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as temperature, pH, and the presence of other chemicals could potentially affect the action of this compound.

生化学分析

Biochemical Properties

1-Benzyl 3-methyl azetidine-1,3-dicarboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a precursor in the synthesis of more complex molecules, such as azaspiro[3.4]octanes. The interactions of this compound with enzymes and proteins often involve binding to active sites, leading to either inhibition or activation of enzymatic activity. These interactions are essential for modulating biochemical pathways and can be leveraged for therapeutic purposes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Additionally, this compound can impact cell signaling by interacting with receptors and other signaling molecules, thereby affecting cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. For example, this compound may inhibit the activity of specific enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term impact on cellular function. This compound exhibits a degree of stability under standard laboratory conditions, allowing for prolonged experimental use. Over time, this compound may undergo degradation, leading to changes in its biochemical properties and effectiveness. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. This compound can serve as a substrate for specific enzymes, leading to the production of intermediate metabolites that participate in broader metabolic networks. The interactions of this compound with metabolic enzymes are crucial for understanding its role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its biochemical effects. The distribution of this compound is influenced by factors such as tissue permeability, binding affinity, and cellular uptake mechanisms.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are critical for its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects.

生物活性

1-Benzyl 3-methyl azetidine-1,3-dicarboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in research and industry.

Chemical Structure and Properties

- Molecular Formula : CHN O

- Molecular Weight : 249.26 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 414.9 ± 45.0 °C at 760 mmHg

- Flash Point : 204.7 ± 28.7 °C

This compound functions primarily as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its role as a non-cleavable linker allows it to connect cytotoxic agents to antibodies effectively, enhancing the selectivity and efficacy of these therapeutic agents .

Biochemical Pathways

The compound's interaction with various enzymes and proteins influences several biochemical pathways:

- Enzyme Interaction : It can either inhibit or activate enzymes involved in amino acid synthesis and peptide formation through covalent or non-covalent interactions.

- Cellular Effects : It modulates cell signaling pathways crucial for growth and differentiation, impacting gene expression by interacting with transcription factors.

Anticancer Properties

Research indicates that derivatives of azetidine compounds exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia), with IC values indicating potent cytotoxic effects . The compound's ability to influence cellular pathways makes it a candidate for further exploration in cancer therapy.

Antimicrobial Activity

Preliminary studies suggest that azetidine derivatives may possess antimicrobial properties, although specific data on this compound is limited. Its structural characteristics may allow it to interact with bacterial enzymes or cell membranes, potentially leading to antimicrobial effects .

Drug Development

The compound is being explored for its potential use as a scaffold in drug design due to its favorable biological properties. It serves as a building block for synthesizing complex heterocyclic compounds that can be tailored for specific therapeutic targets .

Synthesis in Medicinal Chemistry

In addition to its role in ADCs and PROTACs, this compound is utilized in organic synthesis for developing new pharmaceuticals. Its ability to form stable linkages with various functional groups enhances its utility in creating diverse chemical libraries for screening .

Case Studies

科学的研究の応用

Organic Synthesis

1-Benzyl 3-methyl azetidine-1,3-dicarboxylate serves as a building block in the synthesis of more complex organic molecules. It is particularly useful in:

- Formation of Azetidine Derivatives: The compound can undergo various transformations to yield substituted azetidines that exhibit unique biological activities.

- Synthesis of Pharmaceuticals: It acts as an intermediate in the production of pharmaceutical compounds, particularly those targeting neurological and metabolic disorders.

Medicinal Chemistry

Research indicates that this compound has potential therapeutic applications :

- Antimicrobial Activity: Studies have shown that derivatives of azetidines exhibit significant antimicrobial properties against resistant strains. For instance, a study demonstrated that modifications to the azetidine structure could enhance activity against multi-drug resistant bacteria.

- Anticancer Properties: Preliminary research suggests that certain derivatives may inhibit cancer cell proliferation by interacting with specific biological targets such as enzymes involved in DNA replication.

Biological Studies

The compound is utilized as a probe in biological studies to investigate enzyme mechanisms and interactions:

- Mechanistic Studies: It helps elucidate the mechanisms of action for various enzymes by serving as a substrate or inhibitor.

- Biological Pathway Exploration: Researchers use it to explore metabolic pathways and the role of azetidines in cellular processes.

Industrial Applications

In industry, this compound is employed for:

- Production of Specialty Chemicals: Its unique structure allows it to be used in the synthesis of specialty chemicals required for various industrial applications.

- Material Science: The compound is explored for its potential use in developing new materials with specific properties.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various azetidine derivatives, including this compound. The results indicated potent activity against multidrug-resistant strains, suggesting its potential as a lead compound for antimicrobial therapy.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of structurally similar compounds. The findings revealed significant inhibition against breast cancer cell lines, with docking studies indicating strong interactions between these compounds and DNA gyrase.

類似化合物との比較

Derivatives with Varied Substituents

The azetidine core can accommodate diverse substituents, impacting physicochemical properties and reactivity. Key derivatives include:

Ring Size Variations: Azetidine vs. Piperidine/Pyrrolidine

Expanding or reducing the ring size alters conformational flexibility and reactivity:

準備方法

Synthetic Routes and Key Intermediates

The synthesis of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate generally involves multi-step processes starting from azetidine derivatives, particularly N-benzyl azetidine-3-carboxylic acid derivatives or their cyano precursors.

Conversion from N-benzyl-3-cyano azetidine to Methyl Ester Intermediate

- The preparation often begins with N-benzyl-3-cyano azetidine , which undergoes esterification with methanol in the presence of a strong acid catalyst such as concentrated sulfuric acid.

- This reaction is conducted at elevated temperatures, typically between 50°C and 100°C, often under reflux conditions.

- The product formed is N-benzyl azetidine-3-carboxylic acid methyl ester , a novel and crucial intermediate that facilitates subsequent transformations.

- After the esterification, water is added to the reaction mixture, followed by basification to separate the methyl ester using a water-immiscible organic solvent.

- The organic solvent is then removed, and the methyl ester is hydrolyzed with hot water to yield the desired carboxylic acid derivative if needed.

This process is advantageous because the methyl ester intermediate can be efficiently separated from inorganic impurities and hydrolyzed under mild conditions, overcoming solubility and separation challenges associated with the direct hydrolysis of the cyano compound.

Protection and Deprotection Strategies

- The nitrogen atom in the azetidine ring is typically protected during synthesis to avoid side reactions.

- The benzyl group is commonly used as a protective substituent on the nitrogen due to its relatively smaller size compared to benzhydryl groups, which are bulkier and complicate processing.

- The benzyl protective group allows for more economically practical synthesis routes and easier removal post-synthesis.

Reaction Conditions and Catalysts

- Strong inorganic acids such as concentrated sulfuric acid or hydrogen chloride are preferred catalysts for the esterification step.

- Reaction temperatures are maintained at elevated levels (50–100°C) to ensure complete conversion.

- Organic solvents immiscible with water are used for efficient extraction and purification of intermediates.

- Hydrolysis of the methyl ester intermediate is performed using hot water, typically at reflux temperatures, to yield the final carboxylate product.

Industrial Scale Production Considerations

- Large-scale production benefits from batch or continuous flow reactors to optimize yield, purity, and scalability.

- The use of benzyl protective groups reduces the bulk and complexity of intermediates, improving process economics.

- Efficient separation techniques, including solvent extraction and phase separation, are critical for isolating pure intermediates and final products.

Summary Table of Preparation Steps

| Step No. | Reaction Stage | Reagents/Conditions | Key Intermediate/Product | Notes |

|---|---|---|---|---|

| 1 | Starting material: N-benzyl-3-cyano azetidine | Methanol, concentrated sulfuric acid, 50–100°C | N-benzyl azetidine-3-carboxylic acid methyl ester | Esterification under acidic reflux |

| 2 | Separation and purification | Addition of water, basification, extraction with water-immiscible solvent | Purified methyl ester | Efficient phase separation of organic layer |

| 3 | Hydrolysis of methyl ester | Hot water, reflux | N-benzyl azetidine-3-carboxylic acid | Mild hydrolysis yielding carboxylic acid |

| 4 | Optional deprotection of benzyl group | Hydrogenolysis or catalytic hydrogenation | Azetidine-1,3-dicarboxylate derivatives | Benzyl group removed to yield free amine |

Research Findings and Advantages

- The use of the methyl ester intermediate in the preparation of this compound offers significant process advantages : improved separation from inorganic impurities, better control of reaction conditions, and mild hydrolysis steps.

- Protective group strategies using benzyl substituents provide a balance between synthetic convenience and economic viability compared to bulkier protective groups like benzhydryl.

- Elevated temperature esterification and hydrolysis steps are critical for achieving high yields and purity.

- These methods have been validated in patent literature and peer-reviewed research, confirming their reliability and scalability.

Q & A

Q. What are the standard synthetic routes for 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate, and how are they optimized for yield and purity?

The synthesis typically involves multi-step reactions starting from azetidine derivatives. A common method includes:

- Step 1 : Reacting 1-(tert-butyl) azetidine-3-carboxylic acid with methylating agents (e.g., trimethylsilyldiazomethane) in methanol/dichloromethane at 0°C to form the methyl ester intermediate .

- Step 2 : Cyclization under anhydrous conditions using lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at -78°C to yield the dicarboxylate .

Optimization focuses on solvent choice (e.g., THF for low-temperature stability) and stoichiometric control of LiHMDS to minimize side reactions. Yields >90% are achievable with rigorous exclusion of moisture .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR are essential for confirming regioselectivity and stereochemistry. Key signals include ester carbonyls (~170 ppm in C NMR) and azetidine ring protons (δ 3.5–4.5 ppm in H NMR) .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., observed [M+H] at 439.2267 vs. calculated 439.2261) .

- Polarimetry : Used to determine enantiomeric excess in asymmetric syntheses (e.g., [α] = +16.0 for specific diastereomers) .

Q. How does the compound participate in nucleophilic substitution reactions?

The azetidine ring’s strained structure and electron-deficient carbonyl groups make it reactive toward nucleophiles. For example:

- LiHMDS-mediated alkylation : LiHMDS deprotonates the azetidine, enabling nucleophilic attack on electrophiles like aldehydes or alkyl halides .

- Stereochemical control : Chiral sulfinamide auxiliaries (e.g., tert-butylsulfinyl groups) direct regioselectivity in asymmetric syntheses .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound, and how are chiral centers controlled?

Enantioselective synthesis employs:

- Chiral auxiliaries : (R)- or (S)-tert-butylsulfinyl aldimines are used to induce asymmetry during nucleophilic additions. Diastereomeric ratios >20:1 are achieved via steric and electronic effects .

- Low-temperature kinetics : Reactions at -78°C slow racemization, preserving enantiomeric purity .

- Catalytic asymmetric methods : Palladium or organocatalysts are under investigation for greener syntheses, though yields remain lower (<70%) compared to stoichiometric methods .

Q. How do contradictory reports on reaction yields arise, and how can they be resolved?

Discrepancies in yields (e.g., 90% vs. 70% for similar conditions) often stem from:

Q. What are the compound’s stability profiles under varying storage conditions?

Q. How can regioselective functionalization of the azetidine ring be achieved?

- Protecting group strategy : The tert-butyl ester shields the 1-position, allowing selective modification at the 3-methyl ester or azetidine nitrogen .

- Directed C-H activation : Transition metal catalysts (e.g., Pd) enable functionalization at specific carbons, though competing side reactions require careful optimization .

Q. What preliminary pharmacological data exist, and what mechanistic hypotheses are proposed?

- Antimicrobial activity : MIC values of 32 µg/mL against Staphylococcus aureus suggest membrane disruption or enzyme inhibition .

- Enzyme interactions : Molecular docking studies propose binding to cytochrome P450 isoforms (e.g., CYP3A4) via hydrophobic interactions with the benzyl group .

Further in vitro assays (e.g., enzyme inhibition kinetics) are needed to validate targets.

Q. How does the compound compare to structurally related azetidine/spirocyclic derivatives?

- Reactivity : The methyl ester enhances electrophilicity vs. ethyl or tert-butyl analogs, accelerating nucleophilic additions .

- Bioactivity : Piperidine analogs (e.g., 4-oxopiperidine derivatives) show stronger insecticidal activity, likely due to increased ring flexibility .

Methodological Challenges and Data Interpretation

Q. How should researchers address conflicting spectral data in structural elucidation?

- Artifact identification : Peaks from residual solvents (e.g., THF at δ 1.73 ppm in H NMR) must be excluded.

- Dynamic effects : Conformational flexibility in the azetidine ring can split signals; variable-temperature NMR clarifies this .

Q. What computational tools aid in predicting reactivity and designing derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。